molecular formula C10H11NO3 B2894025 1-(Cyclopropylmethoxy)-4-nitrobenzene CAS No. 85002-74-0

1-(Cyclopropylmethoxy)-4-nitrobenzene

Cat. No.: B2894025
CAS No.: 85002-74-0
M. Wt: 193.202
InChI Key: KQXOLBPRSPJCBN-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-4-nitrobenzene is a nitroaromatic compound featuring a cyclopropylmethoxy substituent at the para position relative to the nitro group. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol. This compound is primarily utilized as an organic building block in synthetic chemistry, particularly for constructing complex molecules in medicinal and materials science applications . The cyclopropylmethoxy group introduces steric and electronic effects, while the nitro group serves as a strong electron-withdrawing moiety, influencing reactivity in substitution and coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethoxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(cyclopropylmethoxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 1-(Cyclopropylmethoxy)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It may also serve as a probe to investigate the metabolic pathways of nitroaromatic compounds in biological systems.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethoxy)-4-nitrobenzene depends on its chemical reactivity and interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, DNA damage, and oxidative stress. The cyclopropylmethoxy group may also influence the compound’s binding affinity to specific molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Effects

  • Nitro Group: Common to all compounds, the nitro group (-NO₂) deactivates the aromatic ring, directing electrophilic substitution to meta positions and facilitating nucleophilic aromatic substitution under forcing conditions.
  • Cyclopropylmethoxy vs.
  • Chlorine vs. Sulfonyl : Chlorine (in 1-(3-chloroprop-1-ynyl)-4-nitrobenzene) acts as a leaving group in alkyne coupling, while sulfonyl groups (in 1-(Ethanesulfonyl)-4-nitrobenzene) stabilize negative charges, enhancing electrophilicity for SNAr reactions .

Research Findings and Data

  • Reactivity in Coupling Reactions: The cyclopropylmethoxy group’s steric bulk may hinder cross-coupling reactions compared to smaller substituents like methoxy. For instance, 1-(Cyclopropylmethyl)-4-methoxybenzene (a non-nitro analog) is used in flavoring agents but lacks the nitro group’s reactivity .
  • Thermodynamic Stability: Cyclopropane’s ring strain in 1-(Cyclopropylmethoxy)-4-nitrobenzene could lower thermal stability relative to non-cyclic analogs like 4-nitroanisole .

Biological Activity

1-(Cyclopropylmethoxy)-4-nitrobenzene is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by a cyclopropylmethoxy group and a nitro substituent on the benzene ring, exhibits various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C10H11NO3C_{10}H_{11}NO_3, and it has a molecular weight of approximately 195.20 g/mol. The compound's structure includes a nitro group (-NO2), which is known for its electrophilic properties, and a cyclopropylmethoxy group that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that can interact with nucleophiles in proteins, thus influencing various biochemical pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties, potentially making them useful in treating infections .
  • Anticancer Potential : Some derivatives of nitrobenzene compounds have been evaluated for their anticancer effects. Research on related compounds indicates that they may induce apoptosis in cancer cells, particularly when combined with conventional chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways, which could provide insights into its role as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInteraction with metabolic enzymes

Case Study: Anticancer Activity

A study investigated the effects of nitrobenzene derivatives, including those similar to this compound, on breast cancer cell lines. The results demonstrated significant cytotoxicity and apoptosis induction, particularly in cells resistant to standard chemotherapy. The combination treatment with doxorubicin showed enhanced efficacy, indicating potential synergistic effects .

Case Study: Enzyme Interaction

Research into the enzyme inhibition properties of related compounds revealed that this compound could act as a selective inhibitor for certain enzymes involved in inflammatory responses. This suggests its potential use in treating conditions like asthma or other inflammatory diseases .

Properties

IUPAC Name

1-(cyclopropylmethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXOLBPRSPJCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Nitrophenol (5.0 g, 35.9 mmol) was added to a suspension of (bromomethyl)cyclopropane (10.7 g, 79.07 mmol) and K2CO3 (19.9 g, 143.76 mmol) in DMF (80 mL), and the reaction was stirred at 40° C. overnight. The reaction mixture was diluted with water (300 mL) and extracted with EtOAc (100 mL×3). Organics were washed with brine (50 mL), dried (Na2SO4), and concentrated. The residue was purified by silica gel chromatography (0-5% EtOAc/PE) to give 6.77 g (98%) of the title compound as a colorless oil. [M+H] Calc'd for C10H11NO3, 194. Found, 194.
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5 g
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10.7 g
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19.9 g
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80 mL
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300 mL
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98%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4-Nitrophenol (2.0 g, 14.4 mmol) was dissolved in DMF (50 mL) and potassium carbonate (6.0 g, 43 mmol) and bromomethylcyclopropane (1.51 mL, 16 mmol) were added and the resulting mixture was stirred at room temperature for 16 hours. The mixture was diluted with ethyl acetate (50 mL) and washed with a saturated aqueous solution of sodium chloride (2×50 mL). Drying (MgSO4) and concentration afforded 2.23 g (75%) of 1-cyclopropylmethoxy-4-nitrobenzene as an oil.
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2 g
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6 g
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1.51 mL
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